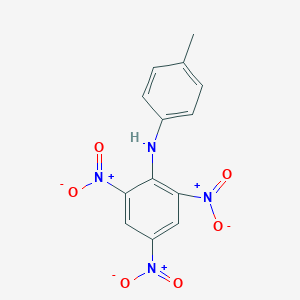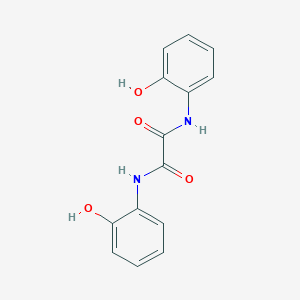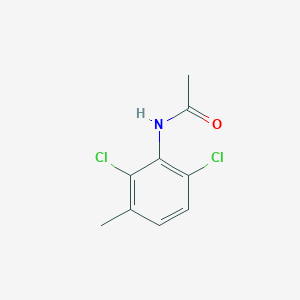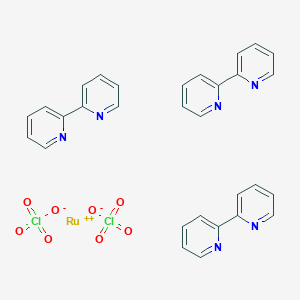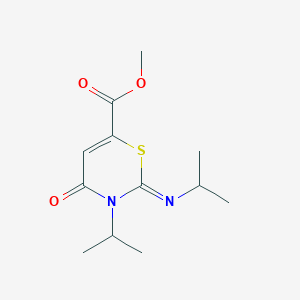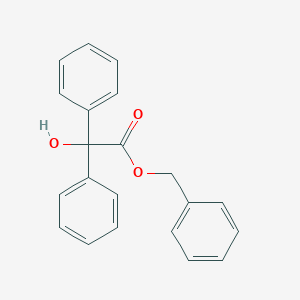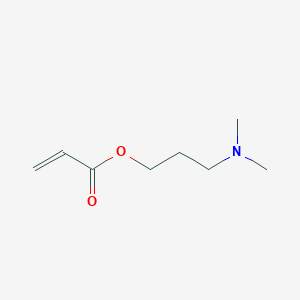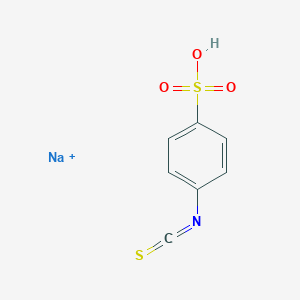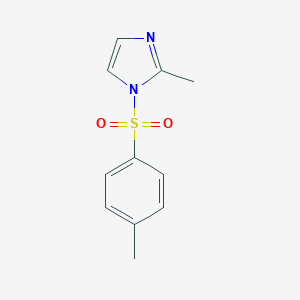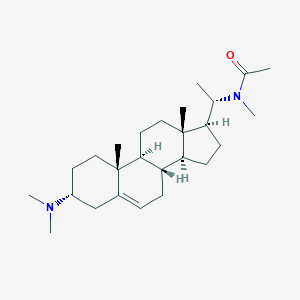
Saracocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Saracocine is a natural product that has been found to have potential in various scientific research applications. It is a bicyclic alkaloid that was first isolated from the plant Saraca asoca in 1969. Since then, it has been studied extensively for its various properties and potential uses.
Applications De Recherche Scientifique
1. Saracocine as a Bioactive Compound in Steroidal Alkaloids
Saracocine has been identified as a steroidal alkaloid isolated from the aerial parts of Sarcococca saligna. This compound, along with others like sarconidine and sarcorine, has been characterized through detailed spectroscopic studies, highlighting its chemical structure and potential biological activities (Atta-ur-rahman et al., 1997).
2. Immunomodulatory and Hepatoprotective Effects
Saracocine has been found to possess significant immunosuppressive activities. Studies indicate that saracocine, along with other compounds from Sarcococca saligna, can effectively suppress human T-cell proliferation and cytokine production. Additionally, saracocine exhibits hepatoprotective potential against liver injury, suggesting its therapeutic applications in immune modulation and liver protection (Hamid Ali et al., 2015).
3. Antispasmodic and Antidiarrheal Properties
Research indicates that saracocine and related steroidal alkaloids from Sarcococca saligna exhibit antispasmodic, antidiarrheal, and antisecretory properties. These compounds have shown effectiveness in inhibiting gut function and demonstrating calcium channel blocking activity, which provides a mechanistic basis for traditional uses of the plant in treating hyperactive gut states. This finding also opens potential avenues for exploring these compounds in treatments related to gastrointestinal disorders (Anwar-ul Hassan Giliani et al., 2005).
Propriétés
Numéro CAS |
15437-93-1 |
|---|---|
Formule moléculaire |
C26H44N2O |
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
N-[(1S)-1-[(3R,8S,9S,10R,13S,14S,17S)-3-(dimethylamino)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-N-methylacetamide |
InChI |
InChI=1S/C26H44N2O/c1-17(28(7)18(2)29)22-10-11-23-21-9-8-19-16-20(27(5)6)12-14-25(19,3)24(21)13-15-26(22,23)4/h8,17,20-24H,9-16H2,1-7H3/t17-,20+,21-,22+,23-,24-,25-,26+/m0/s1 |
Clé InChI |
DNVZSDMHLPWULM-AHMRFOPESA-N |
SMILES isomérique |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)N(C)C)C)C)N(C)C(=O)C |
SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N(C)C)C)C)N(C)C(=O)C |
SMILES canonique |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N(C)C)C)C)N(C)C(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate](/img/structure/B97898.png)
![(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one](/img/structure/B97900.png)
